Acetamide,n-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)-
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Overview
Description
Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)-: is a chemical compound with the molecular formula C7H11N4O2 . It is a derivative of acetamide, where the acetyl group is attached to a triazinyl ring that has been substituted with methyl groups and an oxido group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)- typically involves the reaction of acetamide with 5,6-dimethyl-1,2,4-triazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can occur at different positions on the triazinyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)-: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex chemical compounds.
Biology: : The compound can be used in biological studies to understand the interactions of triazinyl derivatives with biological molecules.
Industry: : The compound is used in various industrial processes, including the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Acetamide, N-(5,6-dimethyl-4-oxido-1,2,4-triazin-3-yl)-: can be compared with other similar compounds, such as:
Acetamide, N-(2,4-dimethylphenyl)-
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H11N4O2- |
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Molecular Weight |
183.19 g/mol |
IUPAC Name |
N-(5,6-dimethyl-4-oxido-5H-1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C7H11N4O2/c1-4-5(2)11(13)7(10-9-4)8-6(3)12/h5H,1-3H3,(H,8,10,12)/q-1 |
InChI Key |
ILHLUULEIOYYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN=C(N1[O-])NC(=O)C)C |
Origin of Product |
United States |
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